molecular formula C9H11Cl2N3O2 B15318647 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride

2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride

Cat. No.: B15318647
M. Wt: 264.11 g/mol
InChI Key: CWLAXAVHLVEERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and functionalization steps. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include:

    Batch Processing: Traditional batch reactors where the reactants are combined, and the reaction is allowed to proceed to completion before the product is isolated.

    Continuous Flow Processing: Modern techniques where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its wide range of applications in medicinal chemistry and material science make it a valuable compound for research and development .

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H9N3O2.2ClH/c10-3-7-5-12-4-6(9(13)14)1-2-8(12)11-7;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H

InChI Key

CWLAXAVHLVEERW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(=O)O)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.